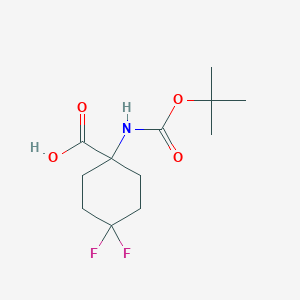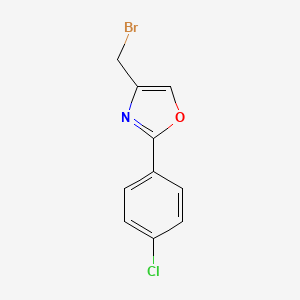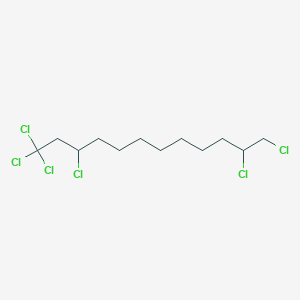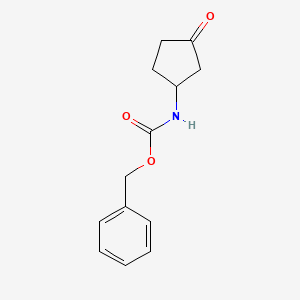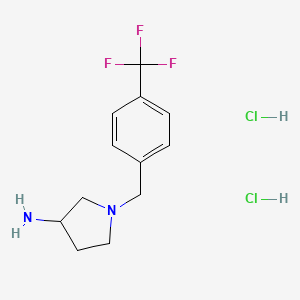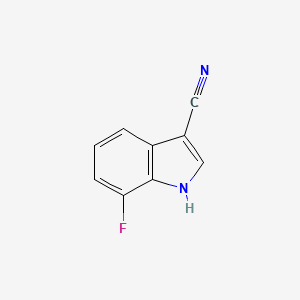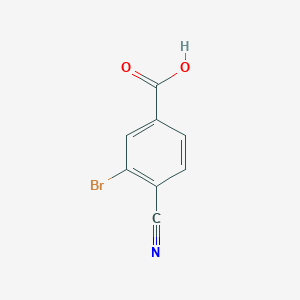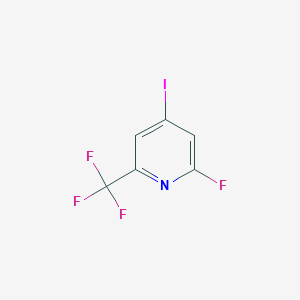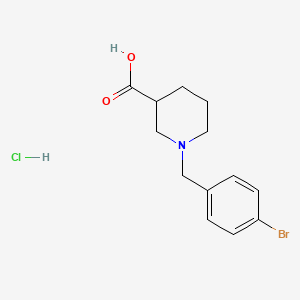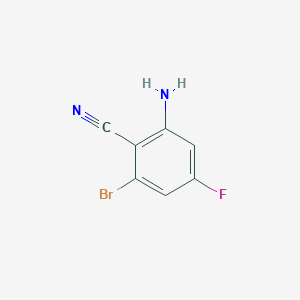![molecular formula C14H6F6N2 B1442230 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 1219454-29-1](/img/structure/B1442230.png)
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Übersicht
Beschreibung
“4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives often encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
Synthesis of Active Ingredients: Trifluoromethylpyridines, such as 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile, are key structural motifs in active agrochemical ingredients . They are used in the synthesis of compounds like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , which is a chemical intermediate for several crop-protection products .
Pharmaceutical Development
Drug Synthesis: The trifluoromethyl group-containing compounds have been incorporated into FDA-approved drugs due to their unique pharmacological activities . The presence of the trifluoromethyl group in the pyridine structure enhances the biological activity of pharmaceuticals.
Material Science
Semiconductor Fabrication: Compounds with trifluoromethyl groups are utilized as n-type semiconductors for organic field-effect transistors (OFETs) . They form closely packed structures that are essential for high-performance electronic devices.
Photocatalysis
Catalyst Design: The compound is used in iridium (III) complexes, which are suitable for photocatalytic applications . These complexes are crucial for the development of new photocatalytic processes that can be applied in various chemical reactions.
Organic Electronics
OLED Development: The same iridium (III) complexes are also used in the creation of phosphorescent organic light-emitting diodes (OLEDs) . This application is significant in the advancement of display and lighting technologies.
Fluorine Chemistry
Synthesis of Fluorinated Compounds: The unique physicochemical properties of fluorine atoms in trifluoromethylpyridines make them important intermediates in the synthesis of various fluorinated organic chemicals . These compounds are pivotal in the ongoing research and development in the field of organofluorine chemistry.
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant effects on various biochemical pathways, contributing to their efficacy in pest control and pharmaceutical applications .
Pharmacokinetics
The pharmacokinetics of similar tfmp derivatives are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine structure .
Result of Action
Tfmp derivatives are known to have significant effects at the molecular and cellular level, contributing to their efficacy in various applications .
Eigenschaften
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-11(12(6-9)14(18,19)20)8-3-4-22-10(5-8)7-21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJGBJRFPOMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





